undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
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Overview
Description
Undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with nitro groups and a dicyanomethylidene moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of nitro groups through nitration reactions. The dicyanomethylidene group is then added via a condensation reaction with malononitrile. The final step involves esterification with undecyl alcohol under acidic conditions to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The dicyanomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
Undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug delivery agent due to its unique structural properties.
Industry: Used in the production of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the dicyanomethylidene moiety can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
Dicyanomethylene-substituted fluorenes: Similar in structure but may lack the nitro groups.
Nitro-substituted fluorenes: Similar but may lack the dicyanomethylidene group.
Fluorene carboxylates: Similar but may have different substituents on the fluorene core.
Uniqueness
Undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is unique due to the combination of nitro groups and dicyanomethylidene moiety on the fluorene core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
undecyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6/c1-2-3-4-5-6-7-8-9-10-13-38-28(33)25-16-21(32(36)37)15-24-26(19(17-29)18-30)23-14-20(31(34)35)11-12-22(23)27(24)25/h11-12,14-16H,2-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHLMJWELRSHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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